Cetrimonium bromide
Description
Nomenclature and Chemical Classification in Scholarly Contexts
Cetrimonium (B1202521) bromide is systematically named hexadecyl(trimethyl)azanium;bromide according to IUPAC nomenclature fishersci.be. It is also widely known by several other synonyms in scholarly literature, including cetyltrimethylammonium bromide and hexadecyltrimethylammonium bromide solubilityofthings.comamericanelements.com. Chemically, it is classified as an organic bromide salt and a quaternary ammonium (B1175870) salt nih.gov. The compound's structure consists of a positively charged cetyltrimethylammonium ion and a bromide counterion nih.gov. The cetyltrimethylammonium cation features a long sixteen-carbon alkyl chain attached to a nitrogen atom bonded to three methyl groups, resulting in a permanent positive charge on the nitrogen solubilityofthings.comtaylorandfrancis.comsshade.eu. Cetrimonium bromide has the chemical formula C₁₉H₄₂BrN and a molecular weight of approximately 364.45 g/mol fishersci.besolubilityofthings.comfishersci.com. It typically appears as a white crystalline powder solubilityofthings.com.
Historical Perspectives in Chemical and Biological Research
The presence of cetyltrimethylammonium bromide in chemical literature dates back at least to 1936, when its properties were studied in the context of paraffin-chain salts in aqueous solutions acs.org. In 1946, a synthesis of CTAB from cetyl bromide and trimethylamine (B31210) was reported during investigations into the efficacy of quaternary ammonium salts as "germicides" acs.org. Historically, CTAB has been recognized as a component of the topical antiseptic cetrimide (B107326) nih.govwikipedia.org. Its application in biological research has evolved, finding use in areas such as DNA extraction buffer systems and protein electrophoresis acs.org.
Significance of this compound as a Quaternary Ammonium Compound (QAC) in Research
As a quaternary ammonium compound (QAC), this compound's significance in research is largely attributed to its surfactant properties and positive charge solubilityofthings.comtaylorandfrancis.com. CTAB acts as a cationic surfactant, capable of reducing surface tension between substances solubilityofthings.com. This characteristic is fundamental to many of its research applications.
In molecular biology, CTAB is a crucial component in DNA extraction protocols. Its positive charge allows it to interact with the negatively charged phosphate (B84403) backbone of DNA, aiding in the precipitation and purification of nucleic acids solubilityofthings.comwikipedia.orgmedchemexpress.com. Furthermore, its ability to disrupt cell membranes by interacting with the lipid bilayer facilitates cell lysis, which is essential for releasing intracellular components like DNA . This is particularly useful when dealing with tissues containing high amounts of polysaccharides that can interfere with DNA isolation wikipedia.org.
Beyond DNA extraction, CTAB has been utilized in the synthesis of various nanomaterials, including gold nanoparticles and mesoporous silica (B1680970) nanoparticles wikipedia.org. It acts as a structure-directing agent, stabilizing agent, and passivating agent in these synthetic processes mdpi.com. Its presence can enhance the sensing performance of materials, leading to improved sensitivity in detection methods mdpi.com.
Recent academic research has also explored the potential of CTAB in other biological contexts, including investigations into its effects on cancer cells. Studies have examined its ability to induce apoptosis and inhibit the migration and invasion of certain cancer cell lines, suggesting potential avenues for further pharmacological research wikipedia.orgmedchemexpress.comiiarjournals.orgnih.gov. These studies often focus on the molecular mechanisms by which CTAB exerts these effects, such as modulating signaling pathways involved in cell growth and metastasis iiarjournals.orgnih.gov.
The amphiphilic nature of CTAB, possessing both a long hydrophobic tail and a positively charged hydrophilic head, allows it to form micelles in aqueous solutions, a property exploited in various chemical and biochemical applications solubilityofthings.com. This self-assembly behavior is key to its function as a surfactant and its utility in creating ordered nanostructures.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
hexadecyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZYPRNAOMGNLH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6899-10-1 (Parent) | |
| Record name | Cetrimonium bromide [INN:BAN:NF] | |
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DSSTOX Substance ID |
DTXSID5037028 | |
| Record name | Hexadecyltrimethylammonium bromide | |
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Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57-09-0, 8044-71-1 | |
| Record name | Hexadecyltrimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cetrimonium bromide [INN:BAN:NF] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetrimide [INN:BAN:JAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008044711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetrimonium bromide | |
| Source | DTP/NCI | |
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| Record name | Cetrimonium bromide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32927 | |
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| Record name | Hexadecyltrimethylammonium bromide | |
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| Record name | Cetrimonium bromide | |
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| Record name | CETRIMONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Supramolecular Chemistry and Self Assembly of Cetrimonium Bromide
Micellization Behavior and Critical Micelle Concentration (CMC) Studies
Micellization is the process where surfactant molecules aggregate to form micelles, effectively shielding their hydrophobic tails from the aqueous environment. The critical micelle concentration (CMC) is the threshold concentration above which micelles begin to form. mdpi.com For CTAB in pure water, the CMC is typically around 0.9–1.0 mM at 25 °C. researchgate.netosti.gov
Thermodynamic Parameters of Micelle Formation
The micellization of CTAB is a spontaneous process, indicated by a negative standard free energy of micellization (ΔG). mdpi.comnih.gov The thermodynamic parameters, including enthalpy (ΔH) and entropy (ΔS) of micellization, provide insights into the driving forces behind micelle formation. Studies have shown that the micellization of CTAB can be entropy-driven, with positive ΔS values arising from the release of water molecules structured around the hydrophobic tails upon aggregation. nih.gov The enthalpy of micellization can be negative or positive depending on the temperature, reflecting the balance between breaking solvent-solvent interactions, hydrating head groups, and hydrophobic association. mdpi.comresearchgate.net
The free energy of micellization (ΔG) can be calculated using the degree of dissociation (β) and the CMC in mole fraction (XCMC) nih.gov:
ΔG = (2 - β)RT ln XCMC nih.gov
where R is the gas constant and T is the absolute temperature.
Influence of Temperature on CMC
The CMC of CTAB is influenced by temperature. Studies have shown that the CMC can exhibit a minimum with increasing temperature. For instance, one study reported a minimum CMC for CTAB at 298 K (25 °C), with the CMC increasing at lower and higher temperatures. mdpi.com At lower temperatures, strong hydrogen bonding of water around hydrophobic tails can hinder micelle formation, leading to a higher CMC. mdpi.com As temperature increases, the hydrophobic effect strengthens due to entropy gain from water release, facilitating aggregation and lowering the CMC. mdpi.com Beyond a certain temperature, thermal energy and electrostatic repulsion between head groups can become dominant, causing the CMC to increase again. mdpi.com Other studies, particularly in the presence of additives, have observed a continuous decrease in CMC with increasing temperature, attributed to a greater degree of hydrophobic dehydration compared to hydrophilic dehydration. nih.gov
Effects of Electrolytes and Organic Solvents on Micellar Properties
The presence of electrolytes and organic solvents significantly impacts the micellization of CTAB.
Electrolytes: Adding simple inorganic salts, such as sodium bromide (NaBr) or sodium chloride (NaCl), generally decreases the CMC of CTAB. iosrjournals.orgtandfonline.comscienceopen.comnih.govresearchgate.net This effect is primarily attributed to the screening of electrostatic repulsion between the positively charged CTAB head groups by the added counterions (bromide or chloride). iosrjournals.orgnih.govresearchgate.net Reduced repulsion allows surfactant molecules to pack more closely at the micelle surface, favoring micelle formation at lower concentrations. researchgate.net The nature and concentration of the electrolyte influence the extent of this CMC reduction. iosrjournals.orgnih.gov The presence of electrolytes can also influence the degree of micelle ionization. iosrjournals.orguliege.be
Organic Solvents: The addition of polar organic solvents to aqueous CTAB solutions typically increases the CMC. tandfonline.comscienceopen.comresearchgate.net This is because the organic solvent makes the bulk phase a better solvent for the hydrophobic tails of the surfactant molecules, making the transfer of these tails into the micelle core less favorable. researchgate.net Consequently, the spontaneity of micellization decreases, leading to a higher CMC. researchgate.net Examples of organic solvents studied include dioxane, acetonitrile (B52724) (ACN), and dimethylsulfoxide (DMSO). tandfonline.comscienceopen.comresearchgate.net The effect of the organic solvent depends on its nature and concentration. researchgate.net
Micellar Shape Transitions (e.g., Spherical to Rod-like Aggregates)
CTAB micelles, initially spherical at concentrations just above the CMC, can undergo shape transitions to form larger, anisotropic aggregates such as rod-like or wormlike micelles at higher surfactant concentrations or in the presence of specific additives. researchgate.netosti.govmdpi.comnih.gov This transition is often driven by a reduction in the effective head-group area relative to the volume of the hydrophobic tail, favoring structures with lower curvature. technion.ac.ilacs.org
Adding certain inorganic ions or organic anions (like salicylate (B1505791) or p-toluene sulfonate) can induce the formation of rod-like or wormlike micelles even at lower CTAB concentrations. mdpi.comnih.gov These additives can screen electrostatic repulsions between head groups and/or intercalate into the micelle structure, altering the packing parameter. mdpi.comnih.gov Long-chain alcohols can also induce micellar growth and shape transitions, including transitions from spherical to rod-like or even vesicle formation, depending on the alcohol concentration and temperature. technion.ac.ilresearchgate.net
Aggregation Number and Degree of Ionization of Micelles
The aggregation number (Nagg) refers to the average number of surfactant monomers that constitute a micelle. The degree of ionization (α) represents the fraction of counterions that are not bound to the micelle surface and remain in the bulk solution. For ionic surfactants like CTAB, micelles are partially ionized. uliege.bewikipedia.orgresearchgate.net
For CTAB micelles, the aggregation number has been reported to be in the range of 75–120 at 303 K (30 °C), depending on the determination method. wikipedia.orgebi.ac.uk The degree of ionization (α) for CTAB micelles at 303 K is typically between 0.1 and 0.2, indicating that a significant portion of the bromide counterions remains associated with the micelle. wikipedia.orgebi.ac.uk The aggregation number and degree of ionization can be influenced by factors such as temperature, electrolyte concentration, and the presence of organic solvents or other additives. mdpi.comiosrjournals.orguliege.beresearchgate.netresearchgate.net Increasing temperature can increase the degree of ionization. mdpi.com The presence of electrolytes can decrease the degree of ionization and increase the aggregation number due to counterion condensation on the micelle surface. uliege.be
Here is a table summarizing typical values for CTAB micellar properties:
| Property | Value (approximate) | Conditions (typical) | Source |
| Critical Micelle Concentration (CMC) | 0.9 - 1.0 mM | Pure water, 25 °C | researchgate.netosti.gov |
| Aggregation Number (Nagg) | 75 - 120 | Aqueous solution, 30 °C | wikipedia.orgebi.ac.uk |
| Degree of Ionization (α) | 0.1 - 0.2 | Aqueous solution, 30 °C | wikipedia.orgebi.ac.uk |
Formation of Organized Assemblies Beyond Micelles
Beyond simple spherical or rod-like micelles, CTAB can self-assemble into more complex organized structures under specific conditions, often in the presence of co-surfactants, electrolytes, or other molecules. These structures can include vesicles and liquid crystalline phases. acs.orgresearchgate.netnih.gov
Vesicles are spherical bilayer structures that can encapsulate a portion of the solvent. The formation of vesicles typically occurs when the surfactant packing parameter favors the formation of bilayer structures rather than micelles. acs.orgnih.gov In CTAB systems, vesicle formation has been observed with the addition of certain long-chain alcohols or oppositely charged surfactants. acs.orgresearchgate.net For example, the addition of n-octanol to a CTAB/KBr system can induce a transition from wormlike micelles to vesicles at specific octanol (B41247) concentrations. researchgate.net
Liquid crystalline phases represent highly ordered arrangements of surfactant molecules that exist at higher concentrations than micelles. nih.gov These phases can have different structures, such as lamellar, hexagonal, or cubic, depending on the surfactant concentration and temperature. nih.gov While the search results did not provide specific details on the conditions for CTAB to form liquid crystalline phases, it is a general phenomenon for surfactants at higher concentrations. nih.gov
Liquid-Crystal Templating Mechanisms
Cetrimonium (B1202521) bromide plays a significant role as a template in the synthesis of mesoporous materials, a process often described by a liquid-crystal templating mechanism. wikipedia.orgatamanchemicals.comresearchgate.net In this mechanism, ordered surfactant micelles act as organic templates around which inorganic precursors, such as silicate (B1173343) species, condense. wikipedia.orgatamanchemicals.comresearchgate.net
The formation of mesoporous solids, like mesoporous silica (B1680970) materials, involves the calcination of aluminosilicate (B74896) gels in the presence of surfactants like CTAB. wikipedia.org CTAB forms micelles in solution, which can arrange into ordered mesostructures, such as a two-dimensional hexagonal arrangement. wikipedia.orgatamanchemicals.com The inorganic precursor then hydrolyzes and fills the space between these ordered surfactant micelles, forming inorganic walls. wikipedia.orgatamanchemicals.com Subsequent removal of the surfactant template through calcination leaves behind a porous structure that precisely mimics the arrangement of the original surfactant mesophase. wikipedia.orgatamanchemicals.com The dimensions of the resulting channels can be controlled by selecting the appropriate surfactant and reaction conditions. wikipedia.orgatamanchemicals.com
Bilayer Formation and Dynamics
CTAB molecules can also self-assemble into bilayer structures, particularly at interfaces or higher concentrations. rsc.orgrsc.org The formation of bilayers involves the arrangement of two layers of surfactant molecules with their hydrophobic tails facing inwards and their hydrophilic head groups exposed to the aqueous environment or interacting with a charged surface. acs.org
Studies investigating the self-assembly and adsorption of CTAB at interfaces, such as the mica-water interface, have shown the formation of bilayer structures. rsc.orgrsc.org Adsorption at charged surfaces like mica can occur via an ion-exchange mechanism, where the cationic CTAB molecules replace surface ions. rsc.org Initially, flattened cylinders parallel to the surface may form, which can then transform into a flat bilayer over time. rsc.org
Research on CTAB bilayers on gold nanoparticles has revealed a dynamic equilibrium between the external layer of the bilayer and the free surfactant in solution. acs.orgacs.orgnih.gov The internal layer of CTAB on gold nanospheres was also found to be in dynamic equilibrium, while on gold nanorods, a permanent internal layer was observed. acs.orgacs.orgnih.gov This dynamic nature of the CTAB bilayer is crucial for maintaining the colloidal stability of nanoparticles; a decrease in free CTAB concentration can lead to nanoparticle aggregation. acs.orgacs.org
Interactions with Other Surfactants and Amphiphiles
CTAB interacts with other surfactants and amphiphilic molecules, influencing the resulting self-assembled structures and their properties. These interactions can be driven by a combination of electrostatic and hydrophobic forces. mdpi.comfishersci.betsijournals.com
For instance, CTAB forms mixed micelles with anionic surfactants and dyes due to electrostatic attraction between the positively charged CTAB head group and the negatively charged species. mdpi.comtsijournals.com The interaction between CTAB and anionic dyes, such as Acid Red, involves both electrostatic attraction and hydrophobic interactions between the alkyl tails and the hydrophobic parts of the dye molecules. tsijournals.com This can lead to the formation of dye-surfactant complexes and aggregates. tsijournals.com
CTAB also interacts with polymers, both ionic and nonionic, affecting their aggregation behavior and solution properties. nih.govnih.govijcce.ac.irresearchgate.net For example, the presence of CTAB influences the aggregation of sodium lignosulfonate (NaLS), an anionic polyelectrolyte, through electrostatic and hydrophobic interactions. nih.gov At certain ratios, these interactions can lead to the formation of mixed aggregates and even macroscopic aggregates. mdpi.comnih.gov The interaction between CTAB and nonionic polymers like polyethylene (B3416737) glycol (PEG) can lead to the formation of polymer-surfactant aggregates, influencing the viscosity of the solution. ijcce.ac.irresearchgate.net The nature and strength of these interactions depend on factors such as the charges of the polymer and surfactant, hydrophobicity, temperature, and the presence of additives. ijcce.ac.ir
CTAB can also facilitate the self-assembly of other amphiphilic molecules, such as porphyrins, into various nanostructures. cas.cnnih.gov In oil/water systems, CTAB can assist the self-assembly of porphyrins into structures like hollow hexagonal nanoprisms or shuttle-like nanostructures, influenced by factors like CTAB concentration and intermolecular interactions. cas.cnnih.gov
Molecular Interactions and Computational Studies
Understanding the molecular interactions governing CTAB self-assembly is crucial for controlling the formation and properties of the resulting supramolecular structures. Computational studies, such as molecular dynamics simulations, provide valuable insights into these interactions and the self-assembly processes. scielo.brrsc.orgtandfonline.com
Electrostatic and Hydrophobic Interactions
The self-assembly of CTAB is primarily driven by a balance between electrostatic and hydrophobic interactions. rsc.orgmdpi.comfishersci.betsijournals.com The positively charged trimethylammonium head group interacts favorably with water and counterions (bromide), while the long hexadecyl alkyl chain is hydrophobic and tends to avoid contact with water. This amphiphilic nature leads to the aggregation of molecules in aqueous solution, forming structures where the hydrophobic tails are shielded from water.
Electrostatic interactions play a significant role in the initial attraction between the cationic head groups of CTAB and anionic species, such as counterions, anionic surfactants, or negatively charged functional groups on polymers or surfaces. rsc.orgmdpi.comtsijournals.comnih.gov For example, the binding of bromide counterions to CTAB micelles is influenced by electrostatic forces. wikipedia.orgatamanchemicals.com Similarly, the interaction with anionic polyelectrolytes like carrageenan or sodium lignosulfonate involves strong electrostatic attraction. mdpi.comnih.gov
Hydrophobic interactions arise from the tendency of the nonpolar alkyl chains to minimize their contact with the polar water molecules. This drives the aggregation of the hydrophobic tails in the core of micelles or within bilayers. rsc.orgmdpi.comtsijournals.comnih.gov These interactions are weaker than electrostatic forces but are collectively significant due to the length of the alkyl chain. mdpi.com In mixed systems, hydrophobic interactions between the alkyl tails of CTAB and hydrophobic regions of other molecules, such as dyes or polymers, contribute to the formation and stability of mixed aggregates. mdpi.comtsijournals.comnih.gov
The interplay between electrostatic attraction and hydrophobic interaction dictates the morphology and stability of the self-assembled structures. mdpi.comtsijournals.com For instance, in the interaction with anionic molecules, electrostatic attraction can facilitate initial binding, which then accelerates hydrophobic interactions between the alkyl tails and hydrophobic regions of the anionic species. tsijournals.comnih.gov
Molecular Modelling of Self-Assembled Structures
Molecular modelling, particularly molecular dynamics (MD) simulations, is a powerful tool for investigating the self-assembly of CTAB at a molecular level. scielo.brrsc.orgtandfonline.comnih.govroyalsocietypublishing.org These simulations can provide insights into the structure, dynamics, and interactions within CTAB aggregates and at interfaces. scielo.brrsc.org
MD simulations have been used to study the aggregation behavior of CTAB in bulk solution and its adsorption onto surfaces like graphene or mica. scielo.brrsc.orgtandfonline.com Simulations can reveal the formation of micellar structures in bulk solution and the adsorption patterns at interfaces. scielo.brrsc.org For example, simulations of CTAB at the mica-water interface have shown the formation of bilayer structures and highlighted the strong electrostatic interactions with the mica surface atoms. rsc.org
Computational studies can also help to understand the factors influencing the morphology of self-assembled structures. Simulations investigating CTAB adsorption on nanoscale graphene have explored the effect of packing density and graphene dimensions on the resulting supramolecular morphologies. tandfonline.com Furthermore, molecular modelling, in conjunction with experimental techniques like small-angle X-ray scattering (SAXS), has been used to investigate the molecular packing and bilayer assembly in CTAB gels. nih.govroyalsocietypublishing.org These studies can reveal details about the interdigitation of bilayers and the predominant non-covalent interactions involved. nih.govroyalsocietypublishing.org
MD simulations can also provide information on the dynamic aspects of CTAB self-assembly, such as the dynamic equilibrium within bilayers on nanoparticle surfaces. scielo.bracs.orgacs.orgnih.gov By simulating the behavior of CTAB molecules and counterions, these studies contribute to a deeper understanding of the self-assembly process and the factors that govern the structure and stability of CTAB-based supramolecular systems. scielo.br
Advanced Synthetic Methodologies Utilizing Cetrimonium Bromide
Role as a Structure-Directing Agent in Nanomaterial Synthesis
Cetrimonium (B1202521) bromide (CTAB) is widely employed as a structure-directing agent in the synthesis of a diverse range of nanomaterials. beilstein-journals.org, rsc.org, acs.org, mdpi.com, ugm.ac.id Its ability to form ordered assemblies, such as micelles, in solution provides a confined environment that dictates the shape and structure of the forming inorganic material. mdpi.com, rsc.org This templating effect is crucial for creating materials with desired porosity and morphology. aip.org, mdpi.com CTAB's strong surface-active properties and selective binding to certain crystal facets of growing nanoparticles enable precise control over their final architecture. beilstein-journals.org, mdpi.com
Templating Mesoporous Materials (e.g., MCM-41, Mesoporous Silica (B1680970) Nanoparticles)
CTAB is a key templating agent in the synthesis of ordered mesoporous materials, notably the M41S family, which includes MCM-41. scielo.br, aip.org, ekb.eg, ajol.info, mdpi.com, nih.gov The synthesis of MCM-41 typically involves the hydrolysis and condensation of silicon alkoxides, such as tetraethyl orthosilicate (B98303) (TEOS), in the presence of CTAB. scielo.br, aip.org, mdpi.com CTAB molecules self-assemble into hexagonal liquid crystal structures (micelles) in aqueous solutions above their critical micelle concentration. ekb.eg, rsc.org, nih.gov Silicate (B1173343) species then condense around these positively charged micelles via electrostatic interactions, replicating the hexagonal arrangement of the surfactant template. ekb.eg, nih.gov This process, often described by the liquid crystal templating mechanism or the charge density matching mechanism, results in mesoporous silica with a highly ordered hexagonal pore structure. ekb.eg, nih.gov
Mesoporous silica nanoparticles (MSNs) with high surface areas and ordered pore distributions are also synthesized using CTAB as a pore-generating agent. scielo.br, elsevier.es, ajol.info, mdpi.com The concentration of CTAB and other synthesis parameters, such as the water/TEOS ratio and pH, significantly influence the morphology of the resulting silica particles, which can range from dispersed nanospheres to rods and even more complex structures. elsevier.es, mdpi.com, rsc.org For instance, adjusting the water content in the synthesis can lead to a change in morphology from spheres to rod-like particles. elsevier.es Efficient removal of the CTAB template, typically through calcination or solvent extraction, is necessary to free the mesopores. scielo.br, nih.gov
Data Table: Influence of CTAB and Water Content on Mesoporous Silica Morphology elsevier.es
| CTAB Molar Ratio | H₂O Molar Ratio | Morphology | Average Particle Size |
| 0.1 | 45 | Dispersed spheres | Not specified |
| 0.3 | 45 | Dispersed spheres | Not specified |
| 0.3 | 600 | Rod-like particles | 1.6 µm |
| 0.3 | 1200 | Rod-like particles | 530 nm |
CTAB has also been used as a structure-directing agent in the synthesis of other porous materials, such as zeolites from sugarcane bagasse ash. ugm.ac.id
Controlling Morphology and Size of Nanoparticles
CTAB plays a critical role in controlling the morphology and size of various nanoparticles, particularly noble metals. beilstein-journals.org, mdpi.com, scielo.br, elsevier.es, bohrium.com, mdpi.com, rsc.org, osti.gov, arabjchem.org, nih.gov, researchgate.net Its presence during nanoparticle synthesis influences nucleation and growth dynamics, leading to the formation of specific shapes. mdpi.com The concentration of CTAB is often a key parameter in determining the resulting morphology and size. bohrium.com, rsc.org, researchgate.net, csic.es
Gold Nanoparticle Synthesis (Spheres, Rods, Bipyramids)
Data Table: Influence of CTAB Concentration on Gold Bipyramid Dimensions and LSPR csic.es
| CTAB Concentration (mM) | Length (nm) | Width (nm) | Aspect Ratio | LSPR Position (nm) |
| 2 | 173 ± 4 | 27 ± 2 | 6.4 | 1274 |
| 50 | 76 ± 1 | 36 ± 1 | 2.2 | 662 |
Silver Nanoparticle Synthesis
CTAB is also utilized in the synthesis of silver nanoparticles (AgNPs) to control their morphology and size. beilstein-journals.org, bohrium.com, rsc.org, researchgate.net, arabjchem.org, mdpi.com, scirp.org Similar to gold, CTAB can act as a shape-directing agent for silver, leading to the formation of various morphologies, including spheres, rods, and triangular nanoplates. beilstein-journals.org, bohrium.com, rsc.org, arabjchem.org The concentration of CTAB, the aging time of silver seeds, and the pH of the growth solution are important parameters that influence the final shape and size of the silver nanoparticles. bohrium.com, rsc.org, arabjchem.org, scirp.org CTAB's preferential adsorption on specific crystal planes of silver is believed to control the anisotropic growth. researchgate.net
Capping Agent Mechanisms in Nanoparticle Stabilization
Beyond its role as a structure-directing agent, CTAB also functions as a capping agent, providing colloidal stability to nanoparticles by preventing aggregation. beilstein-journals.org, rsc.org, nih.gov, researchgate.net, acs.org CTAB molecules adsorb onto the surface of nanoparticles, creating a protective layer. beilstein-journals.org, nih.gov For noble metal nanoparticles like gold, CTAB is thought to form a bilayer structure around the particle surface, imparting ionic stability and preventing clustering. beilstein-journals.org, rsc.org, nih.gov, acs.org This capping layer provides electrostatic or steric repulsion between nanoparticles, maintaining their dispersion in solution. nih.gov, acs.org While CTAB is effective in stabilizing nanoparticles and directing their shape, the presence of this capping layer can sometimes hinder subsequent functionalization or applications, necessitating its removal or modification. beilstein-journals.org
Influence on Crystal Facet Growth
A key aspect of CTAB's function as a structure-directing agent is its influence on the selective growth of different crystal facets. CTAB molecules can preferentially adsorb onto specific crystallographic planes of a growing nanoparticle, lowering the surface energy of those planes and thus slowing down their growth rate. beilstein-journals.org, mdpi.com, rsc.org, mdpi.com, researchgate.net, monash.edu This differential growth rate between different facets leads to the development of anisotropic shapes. mdpi.com, mdpi.com For example, in the synthesis of gold nanorods, CTAB's preferential binding to the (100) facets promotes elongation along the (111) direction. mdpi.com In the case of ZIF-8 nanocrystals, CTAB has been shown to preferentially adsorb onto the {100} facets, influencing the final cubic morphology. rsc.org The ability of CTAB to selectively interact with and stabilize specific crystal facets is fundamental to controlling the final shape and exposed surfaces of the synthesized nanomaterials. beilstein-journals.org, mdpi.com
Phase Transfer Catalysis in Organic Reactions
Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in immiscible phases, such as aqueous and organic layers. researchgate.netcambridge.orgslideshare.net Quaternary ammonium (B1175870) salts, including cetrimonium bromide, are commonly employed as phase transfer catalysts. researchgate.netcambridge.orgnih.gov These catalysts effectively bridge the gap between the distinct phases, enabling the reaction to proceed efficiently. researchgate.netcambridge.orgslideshare.net PTC offers several advantages, including the potential for increased yields, reduced reaction times, and the ability to avoid hazardous or expensive solvents. cambridge.orgnih.govcrdeepjournal.orgmdpi.com
Facilitation of Ion Transfer Across Immiscible Phases
The fundamental principle behind phase transfer catalysis involving quaternary ammonium salts like CTAB lies in their ability to facilitate the transfer of ionic species from one phase to another. researchgate.netcambridge.orgslideshare.netnih.gov In a typical biphasic system, an ionic reactant (often an anion) resides in an aqueous or solid phase, while the organic substrate is present in an immiscible organic phase. researchgate.netcambridge.orgslideshare.net The quaternary ammonium cation of the catalyst pairs with the anionic reactant, forming a lipophilic ion pair. researchgate.netcambridge.orgslideshare.net This ion pair is soluble in the organic phase, allowing the anionic reactant to be transported across the interface into the organic medium where it can react with the organic substrate. researchgate.netcambridge.orgslideshare.net After the reaction, the product is released, and the catalyst returns to the aqueous phase to pick up another anion, thus perpetuating the catalytic cycle. cambridge.org This process effectively overcomes the solubility barrier that would otherwise prevent the reaction from occurring efficiently. researchgate.netslideshare.net
Applications in Reduction Reactions of Arenes and Heterocyclic Compounds
This compound and other quaternary ammonium salts have been explored for their utility as phase transfer catalysts in various reduction reactions, including those involving arenes and heterocyclic compounds. sigmaaldrich.comnih.gov While tetrabutylammonium (B224687) bromide (TBAB) is frequently cited as an efficient phase transfer catalyst for the synthesis of heterocyclic compounds like 1,4-dihydropyridines and 2-substituted imidazolines, studies have also investigated the catalytic potential of CTAB in similar transformations. mdpi.comnih.govresearchgate.net For instance, in the synthesis of 1,4-dihydropyridines via a Hantzsch reaction in aqueous medium, CTAB has been used as a catalyst, although comparative studies have indicated that other catalysts like TBAB and benzyltriethylammonium chloride (BTEAC) may afford comparable or higher yields under certain conditions. nih.govresearchgate.net
Cetrimonium Bromide in Biomedical Research and Applications
Antimicrobial Mechanisms and Efficacy
Cetrimonium (B1202521) bromide is an effective antiseptic agent against both bacteria and fungi. wikipedia.org Its antimicrobial activity stems from its ability to disrupt microbial cells through various mechanisms.
Disruption of Cell Membranes and Permeability Alterations
As a cationic surfactant, CTAB's primary mode of action involves the disruption of microbial cell membranes. researchgate.netbiorxiv.org The positively charged head of the CTAB molecule interacts with the negatively charged components of the bacterial cell membrane, leading to a breakdown of the membrane's structural integrity. This interaction causes the formation of defects in the membrane, which increases its permeability. dntb.gov.uamdpi.com The altered permeability allows for the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death. mdpi.commicrobiologyresearch.org
Molecular dynamics simulations have shown that CTAB can cause significant thinning of the inner membrane of bacteria. researchgate.netbiorxiv.org This disruption of the lipid bilayer is a key factor in its antimicrobial efficacy.
Interaction with Bacterial and Fungal Cell Components
Beyond general membrane disruption, CTAB interacts with specific components of bacterial and fungal cells. In bacteria, the positively charged cetrimonium cation binds to negatively charged surface components, leading to an alteration of the cell's surface charge. nih.gov This interaction is a crucial step in its antimicrobial action. Studies have shown that CTAB can cause the release of cellular constituents, including purines, pyrimidines, glutamic acid, and inorganic phosphorus, from bacteria such as Staphylococcus aureus and Escherichia coli. microbiologyresearch.org
In fungi, such as Candida albicans, CTAB has been shown to interfere with the cell wall. researchgate.net While it may not directly cause lysis, it can alter the cell surface charge, which is a dominant mechanism of its antifungal activity at sub-micellar concentrations. nih.govresearchgate.net
Induction of Superoxide (B77818) Stress in Microorganisms
Research has demonstrated that cetrimonium bromide can induce superoxide stress in bacteria like Escherichia coli. nih.gov Treatment with CTAB leads to a significant increase in the generation of both superoxide and hydrogen peroxide within the bacterial cells. nih.gov This is thought to be caused by the inhibition of the function of SoxS, a transcriptional activator of the superoxide stress response, and a decrease in the activity of manganese-superoxide dismutase (Mn-SOD), an enzyme that helps protect the cell from oxidative damage. nih.gov The resulting accumulation of reactive oxygen species (ROS) contributes to the bactericidal effect of CTAB. nih.govnih.gov
Selectivity and Spectrum of Activity (Gram-positive vs. Gram-negative)
This compound exhibits a broad spectrum of antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria. nih.gov However, studies have indicated that Gram-negative bacteria are significantly more sensitive to cationic detergents like CTAB compared to anionic detergents. nih.gov In liquid cultures, various Gram-negative bacteria were found to be inhibited by CTAB at very low concentrations. nih.gov
The structure of the bacterial cell wall plays a role in susceptibility. The outer membrane of Gram-negative bacteria, which is rich in lipopolysaccharides, can be a target for the cationic CTAB. In contrast, the thick peptidoglycan layer of Gram-positive bacteria can also be penetrated.
Inhibitory Effects on Biofilm Formation
Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, are notoriously resistant to antimicrobial treatments. nih.govnih.gov this compound has demonstrated the ability to inhibit the formation of these biofilms. nih.gov By interfering with the initial attachment of bacteria to surfaces and disrupting the integrity of the biofilm matrix, CTAB can prevent the development of these resilient microbial communities. frontiersin.orgfrontiersin.orgdntb.gov.ua
Anticancer Research
In addition to its antimicrobial properties, this compound has emerged as a compound of interest in anticancer research. acs.org Studies have identified it as a potential apoptosis-promoting agent, particularly for head and neck cancer. wikipedia.orgnih.gov
Research has shown that CTAB exhibits selective cytotoxicity against several head and neck cancer cell lines while having minimal effects on normal fibroblasts. wikipedia.orgnih.gov This selectivity is thought to exploit metabolic differences specific to cancer cells. wikipedia.org The primary mechanism of its anticancer action is the induction of mitochondria-mediated apoptosis. nih.gov CTAB is believed to inhibit H+-ATP synthase activity and cause depolarization of the mitochondrial membrane potential. wikipedia.orgnih.gov This leads to a reduction in intracellular ATP levels, activation of caspases, and ultimately, programmed cell death. nih.gov
Furthermore, in human hepatic adenocarcinoma cells, CTAB has been shown to inhibit cell migration and invasion. nih.gov It achieves this by modulating both the canonical and non-canonical transforming growth factor-β (TGF-β) signaling pathways. nih.gov
In vivo studies using mouse models have demonstrated that CTAB can ablate the tumor-forming capacity of cancer cells and delay the growth of established tumors. wikipedia.orgnih.gov It has also been observed to interact additively with standard cancer therapies like gamma radiation and cisplatin. wikipedia.orgnih.gov A proposed molecular mechanism for this synergistic effect with radiation involves the chemical destruction of tyrosine residues in cellular proteins, which could inhibit tyrosine phosphorylation, a crucial process in cancer cell proliferation. semanticscholar.org
Interactive Data Table: Effects of this compound in Biomedical Research
| Area of Research | Mechanism of Action | Key Findings | Organism/Cell Type |
| Antimicrobial | Disruption of cell membranes and alteration of permeability | Increased membrane permeability and leakage of intracellular contents. dntb.gov.uamdpi.commicrobiologyresearch.org | Bacteria and Fungi |
| Interaction with cellular components | Binds to negatively charged surface components, altering cell surface charge. microbiologyresearch.orgnih.gov | Bacteria and Fungi | |
| Induction of superoxide stress | Increases generation of superoxide and hydrogen peroxide. nih.gov | Escherichia coli | |
| Inhibition of biofilm formation | Prevents bacterial attachment and disrupts biofilm matrix. nih.govfrontiersin.org | Bacteria | |
| Anticancer | Induction of mitochondria-mediated apoptosis | Inhibits H+-ATP synthase, depolarizes mitochondrial membrane, reduces ATP. wikipedia.orgnih.gov | Head and Neck Cancer Cells |
| Inhibition of cell migration and invasion | Modulates TGF-β signaling pathways. nih.gov | Human Hepatic Adenocarcinoma Cells |
Apoptosis Induction Mechanismsnih.govnih.govnih.gov
This compound (CTAB) has been identified as a potent inducer of apoptosis, a form of programmed cell death, in various cancer models. The primary mechanism of its cytotoxic action is the initiation of the intrinsic, mitochondria-mediated apoptotic pathway. nih.govdoi.org This process is characterized by distinct morphological and biochemical changes within the cancer cells.
Morphological indicators of apoptosis observed in cells treated with CTAB include chromatin condensation and nuclear blebbing. doi.org Flow cytometric analysis of DNA content in CTAB-treated cancer cells reveals a significant increase in the sub-G1 cell population, which is a hallmark of apoptotic cell death due to DNA fragmentation. nih.govdoi.org
The induction of apoptosis by CTAB is highly dependent on the activation of caspases, a family of cysteine proteases that are central to the execution of the apoptotic program. doi.org The process involves the activation of initiator caspases, such as caspase-9, which then activate executioner caspases, like caspase-3. nih.gov The use of a pan-caspase inhibitor, Z-VAD-FMK, has been shown to significantly suppress CTAB-induced cytotoxicity, confirming the critical role of caspase activation in this process. doi.org This cascade ultimately leads to the cleavage of cellular substrates, resulting in the orderly dismantling of the cell. doi.orgsemanticscholar.org
Mitochondria-Mediated Cytotoxicitynih.govmdpi.com
The central mechanism of this compound's anticancer activity is its ability to induce mitochondria-mediated cytotoxicity. nih.govdoi.org As a quaternary ammonium (B1175870) compound, CTAB is classified as a delocalized lipophilic cation (DLC). doi.org This chemical property allows it to easily pass through the hydrophobic plasma and mitochondrial membranes. doi.org
Due to their delocalized positive charge, DLCs like CTAB accumulate within the mitochondria, driven by the highly negative mitochondrial membrane potential (ΔΨm). doi.org This accumulation disrupts mitochondrial function, a phenomenon known as mitochondriotoxicity. doi.org The selective targeting of mitochondria in cancer cells is a key aspect of CTAB's anticancer specificity, as many cancer cells exhibit altered metabolic states and higher mitochondrial membrane potential compared to normal cells. nih.govdoi.org The damage inflicted upon the mitochondria by CTAB is sufficient to irreversibly trigger the intrinsic apoptotic pathway, leading to cell death. doi.org Studies have shown that non-apoptotic cell death mechanisms, such as senescence or mitotic catastrophe, are not significantly observed following CTAB treatment. doi.org
Inhibition of H+-ATP Synthase Activity and Mitochondrial Membrane Potential Depolarizationnih.gov
A critical event in this compound-induced cytotoxicity is the direct inhibition of H+-ATP synthase (also known as F0F1-ATP synthase or Complex V), a crucial enzyme in the inner mitochondrial membrane responsible for ATP production. nih.govdoi.org CTAB has been shown to inhibit the catalytic activity of this enzyme in a noncompetitive manner. nih.gov This inhibition disrupts the process of oxidative phosphorylation. nih.gov
Interaction with Standard Therapeutic Agents (e.g., γ-radiation, Cisplatin)nih.govnih.govnih.govresearchgate.net
In vitro studies have demonstrated that this compound can interact additively with standard therapeutic agents used in the treatment of head and neck cancer, such as γ-radiation and cisplatin. nih.govdoi.orgwikipedia.org When combined with these conventional therapies, CTAB enhances their cytotoxic effects on cancer cells. semanticscholar.org
Clonogenic survival assays, which measure the ability of a single cell to grow into a colony, have shown that combining increasing concentrations of CTAB with γ-radiation leads to a dose-dependent increase in cancer cell death. doi.org A similar additive effect is observed when CTAB is used in conjunction with cisplatin. nih.govdoi.org This suggests that CTAB can sensitize cancer cells to the effects of radiation and chemotherapy. nih.gov The combination of CTAB with local tumor radiation has been observed to delay tumor growth more effectively than either treatment alone in in vivo models. doi.org
Table 1: Interaction of this compound with Standard Cancer Therapies
| Therapeutic Agent | Type of Interaction | Observed Effect | Reference |
|---|---|---|---|
| γ-radiation | Additive | Dose-dependent increase in clonogenic death of cancer cells; enhanced delay in tumor growth in vivo. | doi.orgsemanticscholar.org |
| Cisplatin | Additive | Enhanced cytotoxicity against cancer cells. | nih.govdoi.org |
Studies on Specific Cancer Cell Lines (e.g., Head and Neck Cancer)nih.govnih.govnih.govmdpi.com
The anticancer efficacy of this compound has been evaluated across a panel of human cancer cell lines, with a particular focus on head and neck cancer (HNC). nih.govdoi.org CTAB demonstrates significant cytotoxicity against several HNC cell lines, including the highly aggressive hypopharyngeal squamous cancer cell line, FaDu. doi.orgnih.gov Other HNC cell lines that have shown susceptibility to CTAB include C666-1, UTSCC-8A, and UTSCC-42A. doi.org
Notably, CTAB exhibits a degree of selectivity, showing minimal cytotoxic effects on normal human fibroblast cell lines such as GM05757 and MRC5 at concentrations that are lethal to cancer cells. nih.govdoi.org This selectivity is thought to exploit metabolic differences inherent to cancer cells. doi.orgwikipedia.org Beyond HNC, CTAB has also shown cytotoxic activity against other cancer cell lines, including lung carcinoma (A549) and breast cancer (MCF7). doi.org Further research has explored its effects on hypopharyngeal squamous cell carcinoma (HPSCC) cell lines, where it was found to inhibit cell migration and invasion. nih.goviiarjournals.org
Table 2: In Vitro Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Type | Cancer Type | Observed Effects | Reference |
|---|---|---|---|---|
| FaDu | Cancer | Hypopharyngeal Squamous Carcinoma | High cytotoxicity, apoptosis induction, ablation of tumorigenicity. | nih.govdoi.org |
| C666-1 | Cancer | Nasopharyngeal Carcinoma | Increased sub-G1 population, cytotoxicity. | doi.org |
| UTSCC-8A | Cancer | Head and Neck Squamous Cell Carcinoma | Cytotoxicity. | doi.org |
| UTSCC-42A | Cancer | Head and Neck Squamous Cell Carcinoma | Cytotoxicity. | doi.org |
| A549 | Cancer | Lung Carcinoma | Cytotoxicity. | doi.org |
| MCF7 | Cancer | Breast Adenocarcinoma | Cytotoxicity. | doi.org |
| SK-HEP-1 | Cancer | Hepatic Adenocarcinoma | Inhibition of migration and invasion. | nih.gov |
| GM05757 | Normal | Fibroblast | Minimal cytotoxicity. | nih.govdoi.org |
| MRC5 | Normal | Fibroblast | Minimal cytotoxicity. | doi.org |
In Vivo Tumor Growth Ablation and Delaynih.govnih.govmdpi.com
The antitumor effects of this compound observed in vitro have been corroborated by in vivo studies using animal models. nih.govdoi.org In a significant finding, CTAB was shown to completely ablate the tumor-forming capacity of FaDu head and neck cancer cells. nih.govdoi.org When FaDu cells were pre-treated with CTAB before being implanted in mice, their ability to form tumors was eliminated, highlighting the compound's potent cytotoxic effects when every cell is exposed to the drug. doi.org
Furthermore, CTAB has demonstrated the ability to delay the growth of established tumors. nih.govdoi.org In mouse models with existing FaDu tumors, systemic administration of CTAB resulted in a modest but statistically significant delay in tumor development compared to vehicle-treated controls. doi.org When combined with local tumor radiotherapy, the delay in tumor growth was further enhanced, supporting the additive interaction observed in vitro. doi.orgsemanticscholar.org These findings underscore the potential of CTAB to not only prevent tumor formation but also to impede the progression of existing tumors. doi.org
Potential Role in Tyrosine Phosphorylation Inhibitionresearchgate.netnih.gov
Emerging research suggests that this compound's anticancer mechanisms may extend beyond its direct effects on mitochondria. One potential mechanism involves the inhibition of tyrosine phosphorylation, a critical process in the signaling pathways that regulate cell growth, proliferation, and survival. semanticscholar.orgaltmeyers.org
Interactions with Biomolecules
This compound (CTAB), a cationic surfactant, plays a significant role in biomedical research, primarily due to its ability to interact with and separate biomolecules. Its positively charged headgroup and long hydrophobic tail allow it to form complexes with various biological macromolecules, a property extensively exploited in molecular biology, particularly in the isolation and purification of nucleic acids.
Nucleic Acid Complexation and Precipitation
The interaction between the cationic cetrimonium (CTA+) ions and the anionic phosphate (B84403) backbone of nucleic acids is a cornerstone of many molecular biology techniques. This electrostatic attraction facilitates the formation of a stable CTAB-DNA complex, which is crucial for the separation of DNA from other cellular components greenskybio.com. This complexation not only aids in the precipitation of DNA but also provides protection against degradation by nucleases greenskybio.com.
The CTAB method is a widely used protocol for the extraction and purification of DNA, especially from challenging sources like plants, which are rich in secondary metabolites such as polysaccharides and polyphenols zymoresearch.comnih.gov. The protocol typically involves the lysis of cells in a CTAB buffer, followed by purification steps to remove contaminants.
The core of the CTAB DNA extraction protocol involves several key steps:
Cell Lysis : Tissues are homogenized in a pre-warmed CTAB extraction buffer. This buffer contains CTAB, which disrupts cell membranes, and other components like Tris-HCl to maintain pH, EDTA to chelate metal ions and inhibit DNases, and NaCl to aid in the removal of polysaccharides protocols.iombari.orgresearchgate.net.
Purification : An organic solvent, typically a mixture of chloroform and isoamyl alcohol, is added to the lysate. This step separates the DNA, which remains in the aqueous phase, from lipids and proteins that move to the organic phase or the interface zymoresearch.commbari.org.
Precipitation : DNA is precipitated from the aqueous phase by the addition of isopropanol or ethanol. The presence of salt (NaCl) in the buffer aids in this process by neutralizing the negative charges on the DNA backbone, allowing the molecules to aggregate and precipitate out of solution zymoresearch.comnih.govresearchgate.net.
Washing and Resuspension : The precipitated DNA pellet is washed with ethanol to remove residual salts and other impurities. After drying, the purified DNA is resuspended in a suitable buffer like TE buffer or sterile water zymoresearch.commbari.org.
The composition of the CTAB extraction buffer can be modified to suit different sample types. For instance, the concentration of CTAB and NaCl can be adjusted depending on the polysaccharide content of the source material nih.govprotocols.io.
| Step | Reagent/Action | Purpose | Reference |
|---|---|---|---|
| 1. Lysis | CTAB Extraction Buffer (CTAB, Tris-HCl, EDTA, NaCl, β-mercaptoethanol) | Disrupts cell membranes, denatures proteins, inhibits nucleases, and helps remove polysaccharides. | protocols.iombari.orgresearchgate.net |
| 2. Purification | Chloroform:Isoamyl alcohol | Separates nucleic acids from proteins and lipids. | zymoresearch.commbari.org |
| 3. Precipitation | Isopropanol or Ethanol | Precipitates DNA from the aqueous solution. | zymoresearch.comnih.govresearchgate.net |
| 4. Washing | 70% Ethanol | Removes salts and other contaminants from the DNA pellet. | zymoresearch.comnih.gov |
| 5. Resuspension | TE Buffer or Sterile Water | Dissolves the purified DNA for storage and downstream applications. | mbari.org |
One of the primary advantages of the CTAB method is its effectiveness in removing polysaccharides and glycoproteins, which are common contaminants in DNA extractions, particularly from plant tissues wikipedia.org. The mechanism of removal is based on differential solubility. At high salt concentrations (typically 1.4 M NaCl), CTAB forms complexes with polysaccharides, causing them to precipitate. The DNA, however, remains in solution under these conditions wikipedia.org. Subsequent centrifugation separates the precipitated polysaccharides from the DNA-containing supernatant. In contrast, at lower salt concentrations, the CTAB-DNA complex becomes insoluble and can be precipitated, leaving the more soluble polysaccharides in the supernatant. This differential solubility allows for the effective separation of DNA from these contaminating molecules . The positive charge of CTAB also helps in denaturing glycoproteins, further aiding in their removal during the purification process wikipedia.org.
This compound can induce the compaction of double-stranded DNA. This phenomenon is observed as a reduction in the electrophoretic mobility of DNA in an agarose gel nih.gov. The cationic head of the CTAB molecule interacts with the negatively charged phosphate groups of the DNA backbone. This interaction is followed by hydrophobic interactions between the long hydrocarbon tails of the bound CTAB molecules, leading to the collapse of the DNA into a more compact structure aps.org. Studies have shown that this compaction results in the formation of CTAB-DNA globules, with each globule typically containing a single condensed DNA molecule nih.gov. The compaction process is cooperative, meaning that once it begins, further binding of CTAB to the partially compacted DNA is favored over binding to free DNA molecules nih.gov.
A significant advantage of the CTAB-based DNA extraction method is its ability to maintain the integrity of the precipitated DNA wikipedia.org. The complexation of DNA with CTAB helps to protect it from mechanical shearing and enzymatic degradation during the isolation process. Research has demonstrated that circular DNA, such as plasmids, retains its supercoiling after a compaction-release cycle with CTAB nih.gov. This preservation of DNA integrity is crucial for downstream applications that require high-molecular-weight and structurally intact DNA, such as long-read sequencing and the creation of genomic libraries nih.gov. The ability of CTAB to selectively precipitate different forms of DNA, such as supercoiled versus relaxed or denatured plasmids, further highlights its utility in purifying high-quality DNA nih.govresearchgate.net.
Protein Interactions and Electrophoretic Applications
This compound (CTAB) plays a significant role in the study of proteins, particularly in electrophoretic separation and the solubilization of challenging proteins. Its cationic nature provides an alternative to the more commonly used anionic or non-ionic detergents, offering unique advantages in specific applications.
Cetyltrimethylammonium bromide-polyacrylamide gel electrophoresis (CTAB-PAGE) is an electrophoretic technique utilized for the separation and molecular weight determination of proteins. nih.govnih.gov This method serves as an alternative to the standard sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), particularly for proteins that exhibit anomalous behavior in the presence of anionic detergents, such as glycoproteins. springernature.com
In CTAB-PAGE, the cationic detergent CTAB binds to proteins, forming protein-detergent complexes. This imparts a net positive charge to the proteins, facilitating their migration through the polyacrylamide gel towards the cathode. The mobility of these complexes is primarily a function of their molecular weight, with smaller proteins migrating more rapidly through the gel matrix. springernature.com A linear relationship is observed between the logarithm of the protein's molecular weight and its relative mobility (Rf), allowing for the estimation of the molecular weight of unknown proteins by comparison to a standard curve generated from proteins of known molecular weights. researchgate.net
The relative mobility (Rf) is calculated as the ratio of the distance migrated by the protein to the distance migrated by a tracking dye front.
Table 1: Illustrative Example of Protein Standards in CTAB-PAGE
| Protein Standard | Known Molecular Weight (kDa) | Relative Mobility (Rf) |
| Myosin | 205 | 0.15 |
| β-Galactosidase | 116 | 0.28 |
| Phosphorylase B | 97 | 0.35 |
| Bovine Serum Albumin | 66 | 0.45 |
| Ovalbumin | 45 | 0.58 |
| Carbonic Anhydrase | 29 | 0.75 |
| Lysozyme | 14 | 0.92 |
Note: The Relative Mobility (Rf) values presented in this table are for illustrative purposes to demonstrate the inverse relationship between molecular weight and mobility in CTAB-PAGE. Actual Rf values may vary depending on experimental conditions such as gel concentration and buffer systems.
The amphipathic nature of this compound makes it an effective agent for the solubilization of membrane proteins from the lipid bilayer. mdpi.com Integral membrane proteins are notoriously difficult to study in aqueous environments due to their hydrophobic transmembrane domains. CTAB, as a cationic detergent, can disrupt the lipid membrane and form micelles around the hydrophobic regions of the protein, thereby extracting it into a soluble protein-detergent complex. mdpi.com
This process allows for the purification and subsequent biochemical and structural analysis of membrane proteins that would otherwise be insoluble. Research has shown the utility of CTAB in the solubilization of specific membrane proteins. For instance, the visual pigment protein rhodopsin, a G-protein coupled receptor found in the retina, has been successfully solubilized from rod outer segment membranes using CTAB. nih.gov While CTAB was effective in solubilizing rhodopsin, studies on its stability in this detergent indicated a moderate decrease in its characteristic absorbance over time compared to other detergents like dodecylmaltoside. nih.gov
Enzyme Modulation Studies
This compound has been investigated for its effects on the activity of various enzymes. Its interaction with enzymes can lead to either an enhancement or inhibition of their catalytic function, depending on the enzyme and the experimental conditions.
In the context of mixed reverse micelles, CTAB, in combination with imidazolium-based surfactants, has been shown to significantly enhance the activity of enzymes such as Chromobacterium viscosum lipase and horseradish peroxidase. The activity of lipase in these mixed systems was found to be substantially higher than in reverse micelles formed by CTAB alone. researchgate.net
Furthermore, CTAB has been utilized to permeabilize whole cells, thereby increasing the efficiency of intracellular enzymes in biocatalytic processes. For example, treatment of Escherichia coli cells with CTAB has been reported to make the cell membrane more porous, leading to improved performance in the biotransformation of penicillin G by the enzyme penicillin G acylase. stjohnslabs.com
Conversely, CTAB can also exhibit inhibitory effects on certain enzymes. Studies have demonstrated that CTAB can induce superoxide stress in E. coli by inhibiting the function of the transcriptional regulator SoxS and decreasing the activity of manganese-superoxide dismutase (Mn-SOD). journaljpri.com In other applications, CTAB is used in buffers for the solubilization of enzymes from tissues for activity assays, such as the measurement of myeloperoxidase (MPO) activity in gingival tissues. rsc.org
Concanavalin A-Mediated Agglutination Enhancement
This compound has been noted to influence lectin-mediated cell agglutination. Lectins, such as Concanavalin A (Con A), are carbohydrate-binding proteins that can cross-link glycoproteins on the surface of cells, leading to their agglutination or clumping. This process is valuable in various cell biology and immunology studies.
The presence of CTAB can enhance the agglutination of cells mediated by Con A. While the precise mechanism is not fully elucidated, it is thought that the cationic nature of CTAB may alter the cell surface charge, reducing electrostatic repulsion between cells and thereby facilitating the agglutination process initiated by Con A. This enhancement of agglutination can be a useful tool in assays designed to detect changes in cell surface carbohydrates or to screen for the effects of various agents on cell aggregation. nih.gov
Drug Delivery Systems Research
The surfactant properties of this compound have been harnessed in the field of drug delivery to formulate various types of nanoparticles and vesicular systems. These systems aim to improve the solubility, stability, and targeted delivery of therapeutic agents.
This compound is utilized as a cationic lipid in the formulation of liposomes and other lipid-based nanoparticles for drug delivery. The positive charge imparted by CTAB can enhance the interaction of these delivery vehicles with negatively charged cell membranes, potentially leading to increased cellular uptake of the encapsulated drug.
Research has explored the use of CTAB in the development of liposomal formulations for various therapeutic agents. For instance, CTAB has been incorporated into liposomes designed for the transdermal delivery of nonsteroidal anti-inflammatory drugs (NSAIDs) such as diclofenac sodium and ketoprofen. bio-rad.comnih.gov These cationic liposomes have shown improved physicochemical properties and enhanced transdermal diffusion rates compared to conventional liposomes. bio-rad.comnih.gov
In the realm of cancer therapy, CTAB has been used in the formulation of solid lipid nanoparticles (SLNs) as potential drug carriers. researchgate.netnih.gov Additionally, CTAB-modified cellulose (B213188) nanocrystals have been investigated as a delivery system for curcumin, a compound with antioxidant and anti-inflammatory properties. squarespace.com The encapsulation of curcumin in this system was found to be efficient, highlighting its potential for therapeutic delivery. squarespace.com
Table 2: Examples of Drug Delivery Systems Incorporating this compound
| Therapeutic Agent | Delivery System Type | Intended Application |
| Diclofenac Sodium | Liposomes | Transdermal Delivery |
| Ketoprofen | Liposomes | Transdermal Delivery |
| Not Specified | Solid Lipid Nanoparticles (SLNs) | Anticancer Therapy |
| Curcumin | Modified Cellulose Nanocrystals | Antioxidant/Anti-inflammatory |
Encapsulation and Targeted Delivery Mechanisms
This compound (CTAB) plays a significant role in the development of advanced drug delivery systems, primarily through its use in the formation of nanoparticles and surface modification of nanocarriers. As a cationic surfactant, CTAB is instrumental in the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs), where it acts as a templating agent to create a porous structure. rug.nlwikipedia.org This porous network within the MSNs can be loaded with therapeutic agents for controlled and targeted release. rug.nlresearchgate.net The synthesis process involves the hydrolysis and condensation of a silica source, like tetraethyl orthosilicate (B98303), in the presence of CTAB micelles. These micelles form a hexagonal mesostructure that directs the formation of silica, and upon removal of the CTAB template, a highly ordered porous material remains. wikipedia.org
Furthermore, CTAB is utilized to modify the surface of other nanomaterials, such as cellulose nanocrystals (CNC), to enhance their drug encapsulation capabilities. By modifying CNCs with CTAB, a delivery system with high encapsulation efficiency for hydrophobic drugs like curcumin has been developed. nih.gov The interaction between the hydrophobic portions of the CTAB-modified CNCs and the drug molecules, driven by electrostatic and hydrophobic interactions, facilitates this encapsulation. nih.gov This approach not only allows for the efficient loading of therapeutic compounds but also enables their sustained release. nih.gov
The characteristics of these delivery systems can be tailored for specific applications. For instance, the pore size of MSNs can be controlled, which influences their drug loading capacity and release kinetics. nih.gov The surface of these nanoparticles can also be functionalized to target specific cells or tissues, thereby improving therapeutic efficacy and reducing systemic side effects. mdpi.com
Table 1: Properties of Mesoporous Silica Nanoparticles (MSNs) Synthesized with this compound
| Property | Description | Reference |
|---|---|---|
| Pore Size | Tunable, typically in the range of 2-50 nm, created by the CTAB template. | mdpi.com |
| Surface Area | High, allowing for significant drug loading capacity. | wikipedia.org |
| Pore Volume | Substantial, providing space for the encapsulation of therapeutic molecules. | wikipedia.org |
| Biocompatibility | Generally considered biocompatible, making them suitable for in vivo applications. | nih.gov |
| Surface Functionalization | The surface can be easily modified to attach targeting ligands for specific cell delivery. | nih.gov |
Gene Delivery Systems
This compound is a key component in the development of non-viral gene delivery systems. nih.gov Its cationic nature allows it to interact with and condense negatively charged nucleic acids, such as DNA and RNA, into nanoparticles. uc.pt This process of complexation is crucial for protecting the genetic material from degradation and facilitating its entry into cells. nih.gov These synthetic vectors are considered to have advantages over viral vectors, including lower immunogenicity and toxicity. nih.gov
Silica-Based Gene Delivery Systems
In the realm of silica-based gene delivery, CTAB is indispensable for the synthesis of mesoporous silica nanoparticles (MSNs). nih.gov It acts as a structure-directing agent, creating the pores that can be loaded with genetic material. rug.nl The use of CTAB allows for the production of MSNs with controlled particle and pore sizes, which is critical for efficient gene loading and delivery. nih.gov After the synthesis of the silica framework, the CTAB template is removed to make the pores available for loading the genetic cargo. rug.nl
To enhance the binding of negatively charged DNA or RNA, the surface of the MSNs is often functionalized with positively charged groups. nih.gov This surface modification improves the loading capacity and helps in protecting the genetic material from enzymatic degradation. nih.gov Research has shown that MSNs with larger pores, created using CTAB and swelling agents, exhibit higher DNA loading capacity and transfection efficiency compared to those with smaller pores. nih.gov
Non-Viral Gene Delivery Approaches
Non-viral gene delivery methods are gaining prominence as safer alternatives to viral vectors. nih.gov These approaches often utilize cationic lipids or polymers to form complexes with nucleic acids. nih.gov this compound, as a quaternary ammonium surfactant, falls into the category of cationic lipids. nih.gov These cationic molecules electrostatically interact with the phosphate backbone of DNA, leading to the formation of condensed, positively charged complexes known as polyplexes or lipoplexes. nih.gov
The resulting nanoparticles are designed to be taken up by cells through endocytosis. nih.gov Once inside the cell, the carrier must be able to release its genetic cargo into the cytoplasm, which then needs to enter the nucleus for transcription to occur. nih.gov The design of these non-viral vectors, including the choice of cationic agent like CTAB, is critical for overcoming the cellular barriers to successful gene delivery. nih.gov
DNA-Cetrimonium Complexation for Transfection
The interaction between DNA and CTAB results in the formation of compact, globule-like structures. uc.pt This compaction is a result of the electrostatic interactions between the positively charged head group of CTAB and the negatively charged phosphate groups of DNA. uc.pt Studies using techniques like agarose gel electrophoresis have shown that CTAB can effectively condense double-stranded DNA. uc.pt
Zeta Potential Modulation for Enhanced Transfection
Zeta potential is a measure of the surface charge of nanoparticles and is a critical factor in their stability in suspension and their interaction with cell membranes. The modification of nanoparticle surfaces with CTAB can significantly alter their zeta potential. For instance, the surface of negatively charged cellulose nanocrystals (CNCs) can be rendered nearly neutral or positive by the adsorption of the cationic CTAB. mdpi.com
This modulation of zeta potential is crucial for enhancing transfection efficiency. A positive zeta potential is generally preferred for gene delivery vectors as it promotes electrostatic interaction with the negatively charged cell surface, which is the initial step for cellular uptake. mirusbio.com By controlling the concentration of CTAB during the formulation of gene delivery systems, the zeta potential of the resulting nanoparticles can be optimized to improve their interaction with cells and, consequently, their transfection performance. mdpi.com
Table 2: Research Findings on this compound in Gene Delivery
| Research Area | Finding | Implication for Gene Delivery | Reference |
|---|---|---|---|
| Silica-Based Systems | CTAB is used as a template to create pores in mesoporous silica nanoparticles (MSNs). | Enables the loading of genetic material into a protective and deliverable carrier. | nih.gov |
| Non-Viral Vectors | As a cationic surfactant, CTAB forms complexes with DNA through electrostatic interactions. | Protects DNA from degradation and facilitates cellular uptake. | nih.gov |
| DNA Compaction | CTAB condenses DNA into compact "globule" structures. | Enhances the stability of the genetic material for transfection. | uc.pt |
| Zeta Potential | Modification with CTAB alters the surface charge of nanoparticles. | A positive zeta potential can improve the interaction with cell membranes, leading to enhanced transfection. | mdpi.com |
Materials Science and Engineering Applications
Interfacial Phenomena and Adsorption Studies
The behavior of CTAB at interfaces is crucial for its applications in modifying surface properties and stabilizing colloidal systems. riverlandtrading.com
Adsorption at Solid-Liquid Interfaces
Adsorption of surfactants like CTAB at the solid-liquid interface is fundamental to controlling processes such as wetting, lubrication, detergency, and mineral flotation. researchgate.netrsc.org Studies on the adsorption of CTAB on surfaces like silica (B1680970) have shown a two-step adsorption model, where monolayer and bilayer adsorption occur at different concentrations. capes.gov.brresearchgate.net Research using optical reflectometry (OR) and quartz crystal microbalance (QCM) has indicated that while initial rapid adsorption of CTAB on silica occurs, a much slower adsorption process can continue for extended periods, potentially for many hours. researchgate.netrsc.org This slow adsorption is attributed to the behavior of surface-adsorbed aggregates. researchgate.netrsc.org Molecular dynamics simulations have also investigated the adsorption of CTAB at interfaces, such as the mica-water interface, showing that adsorption can occur through an ion-exchange mechanism where surface ions are replaced by the cationic surfactant molecules. rsc.org
Influence on Wettability and Surface Properties
CTAB adsorption significantly influences the wettability and surface energy of materials. For instance, the modification of cellulose (B213188) nanocrystals (CNCs) with CTAB has been shown to neutralize the surface charge, increase the size of nanocrystals in aqueous suspension, and decrease the crystallinity of the samples. mdpi.com This modification also altered the wettability, making the CNCs relatively hydrophobic and decreasing their total surface energy. researchgate.netmdpi.com The adsorption of CTAB on surfaces like SiO₂ films or silica gel powder also leads to changes in wettability, which has been explored in applications like enhanced oil recovery. capes.gov.brresearchgate.net The relationship between surface wettability changes, the critical micelle concentration (CMC) of CTAB, and improved residual oil recovery has been observed. capes.gov.brresearchgate.net Furthermore, studies have investigated the effect of additives like 2-propanol on the surface properties and wetting behavior of CTAB on glass surfaces, showing that the additive can reduce surface tension and contact angle, thereby enhancing wetting properties. nih.gov The influence of external factors, such as a static magnetic field, on the adsorption layer structure of CTAB on solid surfaces and its subsequent effect on wettability has also been studied using contact angle measurements and optical profilometry. journalssystem.com
Polymer Science and Composite Materials
CTAB is incorporated into polymer formulations and composite materials to modify their properties, acting as a processing aid or additive. riverlandtrading.com
Modification of Polymer Formulations
CTAB can be used to modify the surface properties of fillers intended for polymer matrices, thereby improving their compatibility and dispersion within the polymer. preprints.orgjournalirjpac.com For example, CTAB has been used to modify cellulose nanocrystals (CNCs) to make them more hydrophobic, which facilitates their dispersion in nonpolar polymers like polypropylene (B1209903) (PP) through melt mixing. preprints.org This noncovalent modification route using surfactants like CTAB is considered a simple approach to enhance the interaction between CNCs and hydrophobic polymers. preprints.org The adsorption of positively charged CTAB onto the negatively charged sulfate (B86663) half-ester groups on CNC surfaces allows for tailoring the surface properties of CNCs by adjusting the amount of CTAB used. mdpi.com
Improvement of Filler Dispersion in Polymer Matrices
The incorporation of CTAB can significantly improve the dispersion of fillers and reinforcements in polymer matrices. riverlandtrading.comrsc.org In polymer composites, achieving a uniform dispersion of fillers like carbon nanotubes or modified natural zeolites within the polymer matrix is crucial for optimizing the composite's properties. rsc.orgcore.ac.uk Surfactants like CTAB act as dispersing agents, reducing the size of agglomerates. rsc.org Studies on styrene–ethylene/butylene–styrene (SEBS)/multi-walled carbon nanotube (MWCNT) composites have shown that CTAB can decrease the size of MWCNT agglomerates while maintaining electrical conductivity. rsc.org Similarly, modifying natural zeolite with CTAB before incorporating it into a polypropylene matrix has been shown to affect the particle size and dispersion, influencing the mechanical properties of the resulting composite. core.ac.uk Better dispersion of CTAB-modified CNCs in a PP matrix has been linked to stronger adhesion between the modified filler and the polymer, leading to enhanced mechanical properties. preprints.org
Imparting Antistatic or Antifouling Properties
CTAB can impart antistatic or antifouling properties to materials, particularly polymers and coatings. riverlandtrading.com As a cationic surfactant, CTAB can reduce static electricity buildup. atamanchemicals.comtaylorandfrancis.comessentiallabs.com This property is utilized in various formulations, including those for hair care, where it helps to reduce static and improve manageability. atamanchemicals.comessentiallabs.com In materials science, this antistatic property can be relevant for applications where charge accumulation needs to be minimized. adv-polymer.comtuball.com
Nanocomposite Synthesis and Characterization
Cetrimonium (B1202521) bromide plays a significant role in the synthesis of various nanocomposites, influencing their structure and properties. It can act as a template, a stabilizing agent, or a structure-directing agent during the synthesis process. For instance, CTAB has been used in the preparation of cobalt ferrite (B1171679) (CoFe\textsubscript{2}O\textsubscript{4}) nanocomposites via a chemical reduction method. Structural characterization of the resulting CTAB@CoFe\textsubscript{2}O\textsubscript{4} nanocomposite using techniques such as transmission electron microscopy (TEM), Fourier-transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) confirmed the presence of CTAB functional groups within the CoFe\textsubscript{2}O\textsubscript{4} matrix and the single-phase cubic crystal structure of the nanocomposite. ekb.egresearchgate.net Zeta potential measurements indicated a positive surface charge for the CTAB@CoFe\textsubscript{2}O\textsubscript{4} nanocomposite. ekb.egresearchgate.net
CTAB is also employed in the synthesis of sulfur-graphene oxide (S-GO) nanocomposites, which are investigated as cathode materials for Li/S cells. acs.org In this application, CTAB modifies the cathode material by bonding with Na\textsubscript{2}S\textsubscript{x} in the precursor solution, leading to the formation of C-S bonds during heat treatment. acs.org Additionally, graphene oxide bonds with CTAB and serves as a nucleation center for sulfur precipitation. acs.org These interactions among sulfur, CTAB, and graphene oxide contribute to immobilizing sulfur within the cathode, potentially enhancing the cell cycle life of the nanocomposite-based Li/S cells. acs.org
Furthermore, CTAB is utilized in the synthesis of new complexes based on silver nanoparticles (AgNPs) and diphenylcarbazide (DPC). unec-jeas.com In this context, CTAB acts as a stabilizer during the complex formation process, ensuring the stability of the silver nanoparticles with the reactants. unec-jeas.com The formation of these complexes can be monitored by color changes and the appearance of new peaks in spectroscopic analysis due to the aggregation of Ag nanoparticles. unec-jeas.com
The characterization of CTAB-modified nanocomposites often involves a combination of techniques to understand their structural, chemical, and surface properties. Techniques like FTIR can confirm the presence of CTAB, while XRD can provide information about the crystal structure. ekb.egresearchgate.net TEM and scanning electron microscopy (SEM) are used to visualize the morphology and structure of the nanocomposites. ekb.egresearchgate.net Zeta potential measurements are crucial for determining the surface charge, which is particularly important for understanding the stability and interactions of the nanocomposites in different media. ekb.egresearchgate.net
An example of research findings on CTAB-based nanocomposites is the study on CTAB@CoFe\textsubscript{2}O\textsubscript{4} for the photocatalytic reduction of Cr(VI). The nanocomposite demonstrated high efficiency in reducing Cr(VI) ions from aqueous solutions. ekb.egresearchgate.net
| Nanocomposite System | Synthesis Method | Characterization Techniques Used | Key Finding |
| CTAB@CoFe\textsubscript{2}O\textsubscript{4} | Chemical reduction | TEM, FTIR, XRD, Zeta potential | Positive surface charge (+17.3 mV) ekb.egresearchgate.net |
| CTAB-S-GO | (Involves Na\textsubscript{2}S\textsubscript{x} and heat treatment) | XAS | Formation of C-S bonds, S immobilization acs.org |
| AgNP-DPC-CTAB Complex | Stirring, Heating | (Monitored by color change, spectroscopy) | CTAB acts as a stabilizer unec-jeas.com |
Colloidal Systems and Stability
Cetrimonium bromide is widely used as a stabilizing agent in colloidal systems, particularly for nanoparticles. nanopartz.comunito.itrsc.org Its ability to form adsorbed layers or micelles around nanoparticles is crucial for preventing aggregation and maintaining colloidal stability. nanopartz.comunito.itrsc.org
Colloidal Stabilization Mechanisms
CTAB stabilizes colloidal dispersions primarily through electrostatic repulsion and steric hindrance. As a cationic surfactant, CTAB adsorbs onto the surface of nanoparticles, imparting a positive surface charge. nanopartz.comspiedigitallibrary.org This positive charge leads to electrostatic repulsion between the similarly charged nanoparticles, counteracting the attractive van der Waals forces that would otherwise cause aggregation. rsc.orgspiedigitallibrary.org
In concentrations above its critical micelle concentration (CMC), CTAB can form micelles in solution. nanopartz.comrsc.org Studies suggest that CTAB can form a bilayer structure around nanoparticles, particularly gold nanorods. rsc.orgnih.govacs.org This bilayer formation contributes to stability. nih.govacs.org Another proposed mechanism involves the self-assembly of CTAB into micellar clusters surrounding nanoparticles, which prevents aggregation. rsc.orgau.dk The presence of excess free CTAB in solution is often necessary to maintain the colloidal stability of nanoparticles. unito.itnih.govacs.org Decreasing the free CTAB concentration can lead to nanoparticle aggregation. unito.itnih.govacs.org
The stability of CTAB-based emulsions has been shown to be proportionate to the CTAB concentration, with higher concentrations generally leading to more stable emulsions. acs.org
Dynamic Equilibrium of CTAB Bilayer on Nanoparticles and Colloidal Stability
Research on the CTAB bilayer on gold nanoparticles has revealed a dynamic equilibrium between the surfactant molecules in the bilayer and the free surfactant in solution. unito.itnih.govacs.org For gold nanospheres, both the external and internal layers of the CTAB bilayer were found to be in dynamic equilibrium. unito.itnih.govacs.org In contrast, gold nanorods exhibited a permanent internal CTAB layer. nih.govacs.org
This dynamic equilibrium is critical for maintaining colloidal stability. The presence of excess free CTAB in the dispersion helps to sustain the CTAB bilayer on the nanoparticle surface. unito.itnih.govacs.org This continuous exchange between adsorbed and free surfactant molecules ensures sufficient surface coverage and electrostatic repulsion to prevent aggregation. unito.itnih.govacs.org The concentration of free CTAB in solution directly impacts the stability; a decrease in free CTAB can disrupt the equilibrium and lead to aggregation. unito.itnih.govacs.org
Studies have investigated the colloidal stability of CTAB-capped gold nanoparticles of different shapes, showing a correlation between stability and nanoparticle shape. rsc.org Gold nanospheres were found to be more stable than anisotropic gold bipyramids at lower CTAB concentrations. rsc.org
Influence on Protein Corona Formation on Nanoparticles
When nanoparticles are introduced into biological fluids, they rapidly adsorb proteins, forming a protein corona. rsc.orgnih.gov The nature of the nanoparticle surface, including the presence of stabilizing agents like CTAB, significantly influences the composition and characteristics of this protein corona. rsc.orgnih.govrsc.org
CTAB-capped nanoparticles typically possess a positive surface charge. spiedigitallibrary.org This positive charge can influence the adsorption of proteins, with a tendency for positively charged particles to interact more strongly with negatively charged proteins at physiological pH. rsc.org For example, human serum albumin (HSA), which is predominantly negatively charged at physiological pH, has shown higher binding affinity towards CTAB-capped selenium nanoparticles compared to positively charged IgG. rsc.org
The protein corona formed on CTAB-capped nanoparticles can impact their behavior in biological systems, including cellular uptake and toxicity. rsc.orgnih.gov The protein corona can potentially reduce the cytotoxicity of cationic nanoparticles by shielding the cell membrane from direct contact with the positively charged surface. nih.gov However, the specific composition of the protein corona, which is influenced by the surrounding biological environment and the nanoparticle's surface properties, will ultimately determine the biological fate and interactions of the nanoparticles. rsc.orgrsc.orgfrontiersin.org
Data on protein adsorption can be complex and depends on various factors, including protein concentration and the specific type of biological fluid. rsc.org
Analytical and Spectroscopic Techniques
Electrochemical Sensing and Biosensors
Cetrimonium (B1202521) bromide plays a significant role in the development of electrochemical sensors and biosensors due to its ability to modify electrode surfaces and influence the electrochemical behavior of analytes. mdpi.com Its cationic nature facilitates interactions with negatively charged species and surfaces, enhancing the accumulation and detection of target molecules. mdpi.comatamanchemicals.com
Modification of Electrodes for Enhanced Detection
CTAB is widely used to modify the surfaces of various electrodes, including carbon paste electrodes (CPE) and glassy carbon electrodes (GCE), to improve their sensitivity and selectivity. mdpi.comwright.educore.ac.ukdphen1.comau.dk The modification can involve the adsorption of CTAB onto the electrode surface, forming a bilayer or other supermolecular structures through hydrophobic interactions with components of the electrode material, such as paraffin (B1166041) oil in carbon paste electrodes. mdpi.com This adsorbed layer can enhance the accumulation of target analytes, particularly those with hydrophobic characteristics, near the electrode surface, leading to amplified electrochemical signals. mdpi.comdphen1.com For instance, CTAB functionalized graphene or carbon nanohorns have been used to create modified electrodes with enhanced electron transfer rates and conductivity, further improving detection performance. core.ac.ukdphen1.comau.dk
Detection of Biomolecules and Drug Molecules
CTAB-modified electrodes have been successfully applied for the electrochemical detection of various biomolecules and drug molecules. The enhancement effect of CTAB is particularly beneficial for the detection of molecules that can interact favorably with the cationic surfactant layer, such as negatively charged or hydrophobic compounds. Studies have demonstrated the use of CTAB-modified electrodes for the detection of neurotransmitters like dopamine, drug molecules such as diclofenac, acetaminophen, pantoprazole, amoxicillin, caffeine, and tetrabromobisphenol A (TBBPA). wright.edursc.orgresearchgate.netcdnsciencepub.comnih.gov The presence of CTAB can lead to lower detection limits and wider linear ranges compared to unmodified electrodes or other modification strategies. core.ac.ukresearchgate.netresearchgate.net
Here is a table summarizing some research findings on the electrochemical detection of various molecules using CTAB-modified electrodes:
| Analyte | Electrode Modification | Technique | Linear Range | Detection Limit | Reference |
| Dopamine | Carbon paste electrode coated with CTAB | Cyclic Voltammetry | 1 mM to 200 mM | Not specified | wright.edu |
| Diclofenac & Acetaminophen | Carbon paste electrode with CTAB hemimicelles | Linear Sweep Voltammetry | Not specified | Not specified | rsc.org |
| Pantoprazole | Not specified (CTAB in electrolyte) | Square-wave stripping voltammetry | 2.4×10⁻⁸ - 7.1×10⁻⁷ M | 7.0×10⁻⁹ M | researchgate.net |
| Amoxicillin | CTAB drop-casted carbon paste electrode | Cyclic Voltammetry | Not specified | Not specified | researchgate.net |
| Caffeine | CTAB-dispersed graphene modified GCE | Differential Pulse Voltammetry | 0.3 to 100 µmol L⁻¹ | 91 nmol L⁻¹ | cdnsciencepub.com |
| Tetrabromobisphenol A (TBBPA) | Magnetic carbon dots and CTAB modified GCE | Cyclic Voltammetry | Not specified | Not specified | nih.gov |
| Catechol | CTAB functionalized Graphene modified GCE | Cyclic Voltammetry | 5 µmol/L to 1000 µmol/L (oxidation) | 2.92 μmol/L (oxidation) | core.ac.uk |
| Bisphenol A (BPA) | CTAB functionalized carbon nanohorn modified GCE | Differential Pulse Voltammetry | 0.01 to 30 μmol/L | 5.6 nmol/L | dphen1.com |
| Bisphenol A (BPA) | CTAB and ionic liquid modified GCE | Cyclic Voltammetry | 2.19×10⁻⁷―3.28×10⁻⁵ mol/L | 7.31×10⁻⁸ mol/L | researchgate.net |
Gas Sensing Applications
Cetrimonium bromide has also been explored in the development of gas sensors. It can be used as a structure-directing agent in the synthesis of porous materials, such as mesoporous tin(IV) oxides (SnO₂), which are then utilized as the active substance in conductometric gas sensors. mdpi.comspbstu.rursc.orgepa.gov The self-organization of CTAB molecules can act as a template for the formation of metal nanonetworks or control the pore structure of metal oxides, influencing their gas-sensing properties. spbstu.rucyberleninka.ru For example, mesoporous SnO₂ synthesized with CTAB has shown high sensitivity towards carbon monoxide (CO) gas. mdpi.com
Optical Detection of Metal Ions
CTAB can enhance the optical detection of metal ions, particularly heavy metal ions. Modification of materials like graphene quantum dots (GQDs) with CTAB can improve their properties for optical sensing. mdpi.comnih.govresearchgate.net CTAB can enhance the hyperchromicity and sensitization of probes used for metal ion detection. mdpi.comresearchgate.netaip.org For instance, a thin film of CTAB/hydroxylated graphene quantum dots has shown potential for the optical detection of heavy metal ions like Zn²⁺, Ni²⁺, and Fe³⁺ using techniques like surface plasmon resonance (SPR). mdpi.comnih.govresearchgate.netaip.org CTAB-capped gold or silver nanoparticles also exhibit unique surface plasmon resonance properties that allow for colorimetric analysis of heavy metal ions. beilstein-journals.org
Chromatographic and Spectrometric Analysis
This compound is utilized in various chromatographic and spectrometric techniques. In chromatography, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC) and micellar electrokinetic chromatography (MEKC), CTAB can be included in the mobile phase as a cationic surfactant or ion-pairing agent. nih.govtaylorandfrancis.comchem-soc.sinih.govsigmaaldrich.com This helps in the separation of charged or polar analytes by interacting with their functional groups and influencing their retention behavior on the stationary phase. CTAB has been used in RP-HPLC for the determination of drugs like lidocaine (B1675312) and nalidixic acid. taylorandfrancis.comchem-soc.sinih.gov In MEKC, CTAB forms micelles that act as a pseudostationary phase, enabling the separation of neutral and charged species based on their partitioning between the aqueous phase and the micelles. nih.gov CTAB has been employed in MEKC for the simultaneous determination of preservatives in cosmetic products. nih.gov
In mass spectrometry, CTAB can be used in techniques like MALDI-TOF mass spectrometry. The presence of CTAB in the matrix can suppress matrix-related ion background and improve the mass resolution of low-mass molecules. nih.gov Furthermore, residual CTAB ligands on nanoparticles can be exploited as a mass barcode to detect the presence of nanoparticles in complex samples using techniques like laser desorption/ionization mass spectrometry (LDI-MS). acs.org
Mass Spectrometry (MALDI-TOF) for Low-Mass Molecule Analysis
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a technique that can be used for the analysis of low-mass molecules, including surfactants like CTAB. The presence of CTAB has been shown to improve the analysis of low-mass molecules by suppressing matrix-related ion background and enhancing mass resolution when added to conventional matrices such as alpha-cyano-4-hydroxycinnamic acid (CHCA) researchgate.netacs.orgacs.org. This method, termed matrix-suppressed laser desorption/ionization, allows for the routine acquisition of clean mass spectra in the low-mass range researchgate.netacs.orgacs.org. High-quality spectra have been obtained at a matrix/CTAB ratio of 1000:1 acs.orgacs.org. CTAB, particularly cationic surfactants, has been found suitable for the analysis of acidic analytes mun.ca. This approach has been successfully applied to analyze various low-mass molecules, including drugs and peptides acs.orgnih.gov.
UHPLC for CTAB Quantification
Ultra-high-performance liquid chromatography (UHPLC) is a method employed for the quantification of CTAB, particularly in applications involving nanoparticles. A developed UHPLC method for CTAB quantification utilizes a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water beilstein-journals.org. Detection is often performed using a photodiode array (PDA) detector at a specific wavelength, such as 208 nm beilstein-journals.org. This method allows for the quantification of CTAB content in solutions, such as the supernatant after nanoparticle synthesis, enabling the determination of the amount of CTAB remaining on the nanoparticle surface beilstein-journals.org. The method has demonstrated a linear range for CTAB quantification beilstein-journals.org.
An example of CTAB quantification using UHPLC is provided in the context of nanoparticle synthesis. The initial CTAB quantity in the reaction mixture is known, and the amount of CTAB in the supernatant after centrifugation is quantified using UHPLC. The difference between these values provides the amount of CTAB bound to the nanoparticles. beilstein-journals.org
CTAB Quantification using UHPLC
| Sample Type | Initial CTAB (µg/mL) | CTAB in Supernatant (µg/mL) | CTAB on Nanoparticle Surface (µg/mL) |
| CTAB-AgNS | - | 4756 | 856.30 |
| CTAB-AuNS | - | 15940 | 14460 |
| CTAB-AuNR1 | - | 17200 | 13820 |
| CTAB-AuNR2 | - | 18340 | 12315 |
Note: Initial CTAB concentrations for each nanoparticle type were not explicitly provided in the source snippet, but the method involves calculating the bound CTAB by subtracting the supernatant amount from the initial amount. beilstein-journals.org
UPLC-MS for Quality and Purity Assessment
UPLC coupled with mass spectrometry (UPLC-MS) is a powerful technique for assessing the quality and purity of CTAB, particularly in pharmaceutical raw materials. This method offers a robust and rapid alternative to traditional titrimetric assays, which can be complex and time-consuming waters.comwaters.com. UPLC-MS allows for the confirmation of CTAB identity and the assessment of its purity waters.comwaters.com. The use of a mass detector, such as an ACQUITY QDa Detector, is beneficial as CTAB lacks a suitable chromophore for direct UV detection waters.com. This enables accurate and reliable results for routine testing waters.com. The method involves preparing CTAB solutions and performing chromatographic separation followed by mass detection waters.com. System suitability and linearity of the method can be evaluated using mass detection data waters.comwaters.com.
Studies have shown that UPLC-MS methods can meet the acceptance criteria defined in pharmacopeial monographs for CTAB assay. waters.com
CTAB Assay Results using UPLC-MS
| Supplier | Assay Result (%) | USP Acceptance Criteria (%) |
| Supplier 1 | 98.4 | 96.0 - 101.0 |
| Supplier 2 | 100.4 | 96.0 - 101.0 |
| Supplier 3 | 99.x | 96.0 - 101.0 |
Note: The exact value for Supplier 3 was not provided in the snippet, but it was indicated to be within the acceptance criteria. waters.com
FTIR Spectroscopy for Functional Group Confirmation
Fourier-transform infrared (FTIR) spectroscopy is utilized to identify and confirm the functional groups present in CTAB, both in its pure form and when associated with other materials. The FTIR spectrum of CTAB typically shows characteristic peaks corresponding to the vibrations of its alkyl chain and quaternary ammonium (B1175870) head group beilstein-journals.orgekb.eg. For instance, peaks around 2920 cm⁻¹ and 2850 cm⁻¹ are attributed to the symmetric and antisymmetric stretching vibrations of alkyl C-H bonds beilstein-journals.org. A doublet at 1462 and 1472 cm⁻¹ can indicate the CH₂ scissoring mode and suggests close-packing of methylene (B1212753) chains beilstein-journals.org. FTIR analysis can confirm the presence of CTAB functional groups in composite materials, such as nanoparticles modified with CTAB. ekb.egmdpi.com While calcination processes can lead to the decomposition of organic compounds like CTAB, eliminating its characteristic peaks in the FTIR spectrum of the final material, FTIR is valuable for characterizing the initial components and interactions. rsc.org
X-ray Diffraction (XRD) for Structural Characterization
X-ray diffraction (XRD) is a technique used to investigate the crystalline structure of CTAB and its complexes. XRD analysis can provide information about the arrangement of CTAB molecules in solid form or in self-assembled structures like micelles or gels. Crystalline CTAB has been reported to have a monoclinic lattice, which can transform into a hexagonal lattice in aqueous liquid crystal phases. acs.org XRD is also used to characterize the structural changes of materials upon modification with CTAB, for example, confirming the crystal structure of nanocomposites containing CTAB. ekb.egmdpi.com Studies on CTAB-DNA complexes have utilized small angle X-ray diffraction to determine their structure, revealing a two-dimensional hexagonal phase and providing insights into the micelle-DNA stoichiometry. nih.gov XRD can also be applied to study the structure of CTAB gels, revealing lamellar organization based on periodic diffraction peaks. royalsocietypublishing.orgnih.gov
Zeta Potential Measurements
Zeta potential measurements are employed to determine the surface charge of particles or materials in the presence of CTAB. As a cationic surfactant, CTAB can adsorb onto negatively charged surfaces, imparting a positive zeta potential beilstein-journals.orgekb.eg. This measurement is crucial for understanding the colloidal stability of systems involving CTAB, such as nanoparticle dispersions beilstein-journals.orgdergipark.org.tr. Higher absolute zeta potential values generally indicate greater colloidal stability due to increased repulsive forces between particles beilstein-journals.orgdergipark.org.tr. Zeta potential measurements can reveal the adsorption of CTAB onto various surfaces and the resulting changes in surface charge as a function of CTAB concentration or other parameters like pH jim.org.cnacs.orgfigshare.com. For instance, studies have shown that increasing CTAB concentration can lead to a more positive surface charge on materials like reduced graphene oxide dergipark.org.tr.
Zeta Potential of CTAB-capped Nanoparticles
| Nanoparticle Type | Zeta Potential (mV) |
| CTAB-AgNS | 30.2 ± 4.3 |
| CTAB-AuNS | 30.9 ± 9.6 |
| CTAB-AuNR1 | 36.2 ± 9.6 |
| CTAB-AuNR2 | 31.9 ± 9.1 |
These positive zeta potential values are attributed to the positively charged head groups of CTAB molecules adsorbed onto the nanoparticle surfaces. beilstein-journals.org
Chemical Reaction Kinetics and Mechanism Studies
Micellar Catalysis in Chemical Reactions
Micellar catalysis involves the use of surfactant aggregates (micelles) to alter the rate of chemical reactions. CTAB, being a cationic surfactant, forms positively charged micelles that can electrostatically interact with anionic or polar reactants, concentrating them within or on the surface of the micelle. This compartmentalization can lead to increased effective concentrations of reactants and favorable orientation, thereby enhancing reaction rates. univ-ovidius.roscispace.com The catalytic effect of ionic micelles is often attributed to the association of reactants due to electrostatic or hydrophobic interactions. univ-ovidius.ro
Influence on Reaction Rates and Stoichiometry
The presence of CTAB micelles can significantly influence reaction rates. Above the CMC, the rate of hydrolysis of carbaryl, for instance, increases with increasing CTAB concentration, eventually reaching a plateau where the rate constant is substantially higher than in the absence of CTAB. nih.gov This rate enhancement is often explained by the pseudophase model, which considers the distribution of reactants between the aqueous bulk phase and the micellar phase. researchgate.netkarazin.ua The localization of reactant molecules around the CTAB micellar surface promotes collision frequency, leading to catalytic rate enhancement. rsc.org
While micelles primarily affect reaction rates, studies on the oxidation of D-mannose by N-bromosuccinimide (NBS) in the presence of CTAB have also investigated stoichiometry. The reaction stoichiometry was found to be approximately 1 mole of NBS oxidizing one mole of D-mannose, and a reaction scheme consistent with this stoichiometry and the observed rate law was proposed. tandfonline.com
Examples: Oxidation of D-Mannose
The oxidation of D-mannose has been studied in the presence of CTAB micelles, demonstrating the catalytic effect of this cationic surfactant. In the oxidation of D-mannose by cerium(IV) in sulfuric acid medium, CTAB micelles were found to catalyze the reaction. researchgate.netingentaconnect.compku.edu.cn The catalytic role of CTAB micelles in this reaction is best explained by the Menger-Portnoy model. univ-ovidius.roresearchgate.netingentaconnect.compku.edu.cn The study of the effect of CTAB also indicated that a negatively charged species was the reactive form of cerium(IV). researchgate.netingentaconnect.compku.edu.cn
Similarly, the kinetics and mechanism of N-bromosuccinimide (NBS) oxidation of D-mannose in acidic media are influenced by the presence of CTAB. tandfonline.com CTAB accelerates this reaction, and the observed effects are explained by considering the hydrophobic and electrostatic interactions between the surfactants and reactants. tandfonline.com
Corrosion Inhibition Mechanisms
CTAB is also recognized for its effectiveness as a corrosion inhibitor for various metals in different corrosive environments. electrochemsci.orgtsijournals.comprimescholars.comekb.egjecst.orgjecst.orgresearchgate.netcapes.gov.brresearchgate.net Its inhibitory action is primarily attributed to its ability to adsorb onto the metal surface, forming a protective barrier that prevents or reduces contact between the metal and the corrosive medium. electrochemsci.orgmdpi.com
Formation of Surface Structures on Metals
CTAB inhibits corrosion by forming a thin protective film on the metal surface. mdpi.com This film acts as a barrier, minimizing corrosion by preventing direct contact with the corrosive medium. mdpi.com The adsorption of CTAB on the metal surface can lead to the formation of an adherent film which increases the double layer thickness, as indicated by the decrease in the capacitance of the electric double layer with increasing surfactant concentration. electrochemsci.org
The adsorption behavior and the resulting surface structure can depend on the CTAB concentration. At lower concentrations, CTAB may adsorb onto the metal through a combination of chemisorption of the hydrophobic chain and electrostatic interactions between the cationic head group and pre-adsorbed ions on the metal surface. mdpi.com An adsorption model suggests that horizontal binding occurs at low concentrations, transitioning to perpendicular adsorption at higher concentrations. mdpi.com
Chemisorption and Inhibitor Efficiency
The corrosion inhibition by CTAB is often attributed to an adsorption mechanism that can involve both physisorption and chemisorption. tsijournals.comekb.eg Chemisorption involves the formation of a coordinate bond between the inhibitor molecules and the metal surface. electrochemsci.org The spontaneity and stability of the adsorption process are indicative of strong interaction, which can be more chemical than physical in nature. electrochemsci.org
The inhibition efficiency of CTAB generally increases with increasing surfactant concentration until it approaches the critical micelle concentration (CMC). electrochemsci.org Above the CMC, the inhibition efficiency may level off or even decrease at very high concentrations as micelles form in the bulk solution, reducing the number of monomeric surfactant molecules available for adsorption on the metal surface. electrochemsci.orgprinceton.edu The effectiveness of CTAB as a corrosion inhibitor can also be influenced by factors such as temperature, immersion time, and the specific metal and corrosive medium involved. electrochemsci.orgtsijournals.comprimescholars.comekb.egjecst.orgmdpi.com
The calculated parameters from adsorption isotherms, such as the standard free energy of adsorption, can provide insights into the nature of the adsorption process, indicating whether it is predominantly physical or chemical. electrochemsci.orgekb.eg For instance, a more negative value for the standard free energy of adsorption suggests stronger adsorption and a more stable inhibitor layer.
Data on the inhibition efficiency of CTAB at different concentrations and in various systems can be presented in tables to illustrate its performance as a corrosion inhibitor.
Table 1: Corrosion Inhibition Efficiency of CTAB on Copper in PCB Etching Solution mdpi.com
| CTAB Concentration (mM) | Galvanic Corrosion Current Density (mA/cm²) | Inhibition Efficiency (%) |
| Without CTAB | 3.26 | - |
| 0.9 | 0.251 | 92.3 |
| 1.2 | 0.474 | 85.5 |
Note: Data extracted from search result snippet mdpi.com. This table is a representation based on the text and may not be directly interactive.
Table 2: Corrosion Inhibition Efficiency of Cetrimide (B107326) (CTAB) on Steel in 0.5 M H₂SO₄ electrochemsci.org
| Cetrimide Concentration | Inhibition Efficiency (%) (Weight Loss) | Inhibition Efficiency (%) (EIS) |
| ... | ... | ... |
| Increasing Concentration | Increases | Increases |
| Approaching CMC | Levels off | Levels off |
Note: Data extracted from search result snippet electrochemsci.org. Specific numerical data was not provided in a format suitable for a detailed table in the snippet, but the trend is described.
Environmental and Ecotoxicological Research Mechanistic Focus
Adsorption and Removal of Pollutants
CTAB's cationic nature and its structure, consisting of a long hydrophobic alkyl chain and a positively charged quaternary ammonium (B1175870) head, enable it to interact effectively with negatively charged surfaces. rsc.org This property makes CTAB and CTAB-modified materials effective adsorbents for various pollutants in water. For instance, CTAB has been used to modify solid material surfaces to enhance their adsorption performance for contaminants like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). acs.org CTAB-modified magnetic nanoparticles have also been investigated for the preconcentration of phenolic compounds and chlorophenols from environmental water samples, utilizing strong hydrophobic and electrostatic interactions for retention. nih.govnih.gov Furthermore, CTAB-modified zeolites have shown potential for removing foodborne pathogens from contaminated water by altering the zeolite surface polarity and enhancing its efficiency. redalyc.orgunal.edu.co
Mechanism of Dye Adsorption (e.g., Methylene (B1212753) Blue)
CTAB and materials modified with CTAB are effective in the adsorption of dyes, particularly cationic dyes like Methylene Blue (MB). The adsorption mechanism often involves electrostatic interactions between the positively charged CTAB (or the modified surface) and the anionic or negatively charged functional groups of the dye molecule. For example, CTAB-modified montmorillonite (B579905) clay (CTAB-Mt) and polyaniline-functionalized CTAB-Mt (PAni@CTAB-Mt) have been studied for MB removal. The enhanced adsorption capacity of PAni@CTAB-Mt is attributed to an increase in surface area and pore volume, providing more adsorption sites. mdpi.comnih.gov
Research on MB adsorption by CTAB-modified materials indicates that acidic conditions can be more favorable, as the protonation of amino groups on the adsorbent surface increases the positive charge, promoting electrostatic attraction with MB. mdpi.com Adsorption kinetics often fit the pseudo-second-order model, suggesting that the adsorption rate is dependent on both the adsorbent and adsorbate concentrations. mdpi.comnih.gov Isotherm studies, such as the Freundlich model, can describe the adsorption equilibrium, indicating multilayer adsorption at higher dye concentrations and monolayer adsorption at lower concentrations. mdpi.comnih.gov
Data on the maximum adsorption capacity of different adsorbents for Methylene Blue highlights the effectiveness of CTAB modification:
| Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |
| Montmorillonite (Mt) | 57.36 | mdpi.comnih.gov |
| CTAB-Montmorillonite (CTAB-Mt) | 71.20 | mdpi.comnih.gov |
| PAni@CTAB-Montmorillonite (PAni@CTAB-Mt) | 108.82 | mdpi.comnih.gov |
| Didodecyldimethylammonium Bromide-Modified Brown Clay (DDAB-BC) | ~164 | nih.gov |
The spontaneity and feasibility of the adsorption process are often indicated by negative values of the change in Gibbs free energy (ΔG). mdpi.comnih.gov
Transformation and Degradation Pathways (Mechanistic Insights)
The degradation of CTAB in the environment can occur through various pathways, including biodegradation. While some concerns exist regarding the limited biodegradation of certain quaternary ammonium surfactants, research indicates that CTAB can undergo biodegradation under aerobic conditions. researchgate.netnih.gov
Recent studies utilizing tri-omics approaches (metagenome, metatranscriptome, and metabolome) have provided detailed insights into the biodegradation pathways of CTAB. Under aerobic conditions, CTAB can undergo initial mono- or di-oxygenation at the α, β, and ω-carbons. nih.gov A novel pathway involving β-carbon mono-/di-oxygenation has been identified. nih.gov Key intermediate metabolites in CTAB biodegradation include palmitic acid, trimethylamine (B31210) N-oxide (TMAO), myristic acid, and betaine, which are associated with the initial oxygenation steps. nih.gov Genes related to CTAB biodegradation have been linked to specific microorganisms, such as Pseudomonas species. nih.gov
Enzymatic degradation of CTAB may require oxygen. researchgate.net It has been proposed that interactions between the cationic head group of CTAB and negatively charged enzymes like laccase can lead to demethylation. researchgate.net
Interactions with Environmental Matrices (e.g., Soil, Water)
CTAB interacts significantly with environmental matrices, particularly those containing negatively charged components like clay minerals in soil and suspended particles in water.
In soils, CTAB exhibits strong adsorption characteristics. researchgate.net The adsorption isotherms of CTAB in various soils are typically L-shape, with high distribution coefficients (Kd) in lower concentration ranges. researchgate.net The affinity of cationic surfactants like CTAB to soil is generally stronger than that of anionic and nonionic surfactants. researchgate.net Cation exchange capacity of the soil shows a strong positive correlation with the maximum adsorption capacity of soils for CTAB, suggesting that the ionic exchange mechanism plays a significant role in this adsorption. researchgate.net CTAB's interaction with clay minerals like kaolinite (B1170537) and montmorillonite involves the adsorption of the hydrophobic tail onto the clay surface while the positively charged head interacts with negatively charged sites. rsc.orgacs.org This interaction can lead to the formation of organoclays, altering the surface properties of the clay, such as reducing surface tension and increasing hydrophobicity. rsc.org CTAB can intercalate into the inter-layer space of montmorillonite via ion exchange, forming double or triple-layer arrangements. chemicalpapers.comresearchgate.net This modification can impact the adsorption of other substances, such as decreasing the adsorption of Cu2+ on coal and montmorillonite. chemicalpapers.comresearchgate.net The adsorption of CTAB on palygorskite clay has been found to be of a chemical nature, exothermic, and spontaneous, decreasing with increasing initial pH. researchgate.netcambridge.org
In aquatic environments, CTAB can interact with suspended sediment and nanoparticles. Cationic surfactants, including CTAB, have been shown to promote the dissolution and sulfidation of silver nanowires by binding to specific crystal planes, increasing surface area, and decreasing electrostatic repulsion between sulfide (B99878) ions and the nanowire surface. rsc.org CTAB can also influence the aggregation of nanoplastics and suspended sediment, although it typically inhibits aggregation except under specific conditions. nih.gov The interaction mechanisms in aquatic environments involve electrostatic interactions, hydrogen bonding, and van der Waals forces, influencing the adsorption behavior of CTAB-modified materials on different surfaces. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
